molecular formula C16H25N5O2 B5284876 (4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid

(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid

Cat. No.: B5284876
M. Wt: 319.40 g/mol
InChI Key: JFSGHKAEVXOLKY-WBMJQRKESA-N
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Description

(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a naphthyridine core, and a carboxylic acid functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while reduction reactions can yield modified naphthyridine derivatives.

Scientific Research Applications

(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, including transcriptional regulation and signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid apart is its unique combination of a pyrimidine ring, a naphthyridine core, and a carboxylic acid functional group

Properties

IUPAC Name

(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-19(2)13-5-8-17-15(18-13)21-10-6-12-16(11-21,14(22)23)7-4-9-20(12)3/h5,8,12H,4,6-7,9-11H2,1-3H3,(H,22,23)/t12-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSGHKAEVXOLKY-WBMJQRKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1CCN(C2)C3=NC=CC(=N3)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@]2([C@H]1CCN(C2)C3=NC=CC(=N3)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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